N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-17-12-14-19(15-13-17)16-28-25(32)18(2)34-27-29-22-11-7-6-10-21(22)24-30-23(26(33)31(24)27)20-8-4-3-5-9-20/h3-15,18,23H,16H2,1-2H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSRSERVLNHDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide, known by its CAS number 444577-70-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis, evaluation of anticancer properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O3S |
| Molecular Weight | 439.56 g/mol |
| Density | 1.174 g/cm³ |
| Boiling Point | 629.052 °C at 760 mmHg |
| Flash Point | 195.947 °C |
Synthesis and Structure
The synthesis of this compound involves multi-step organic reactions that incorporate various functional groups conducive to biological activity. The imidazoquinazoline scaffold is particularly notable for its role in modulating biological pathways associated with cancer cell proliferation.
Anticancer Activity
Recent studies have evaluated the compound's antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated significant activity against breast cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values observed ranged from 0.50 to 7.10 µM , indicating promising efficacy compared to standard chemotherapeutics.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 0.50 |
| MCF-7 | 0.82 |
| HeLa | 1.51 |
| A2780 | 2.31 |
The mechanism underlying the anticancer activity of this compound appears to involve induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed that treatment with the compound led to significant accumulation of cells in the G1 phase of the cell cycle, indicating a blockade that prevents progression to DNA synthesis.
Structure-Activity Relationships (SAR)
Research into the SAR of related compounds has provided insights into how modifications can enhance biological activity. For example, substituents on the quinazoline ring significantly influence the potency against different cancer types. Compounds with bulky groups or specific electronic properties exhibited enhanced binding affinity to target proteins involved in cell proliferation.
Case Studies
- Study on Quinazoline Derivatives : A study published in MDPI evaluated various quinazoline derivatives and found that those similar to this compound showed improved antiproliferative activity due to structural modifications that increased hydrophobic interactions with target enzymes .
- Cell Cycle Analysis : In a separate investigation focusing on cell cycle dynamics, it was shown that compounds with similar scaffolds could induce G1 phase arrest through modulation of cyclin-dependent kinases (CDKs), leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related heterocyclic systems and synthetic methodologies described in the literature. Below is a detailed analysis:
Structural Analogues
Key Observations:
- Core Heterocycles: The imidazo[1,2-c]quinazolinone core distinguishes the target compound from benzooxazinones (e.g., ) and pyrrolo-thiazolo-pyrimidines (e.g., ). Quinazolinones are known for kinase inhibition, whereas benzooxazinones often exhibit antimicrobial activity .
- Substituent Effects : The 4-methylbenzyl and thio-propanamide groups enhance lipophilicity compared to the methoxy-substituted analogs in or the polar pyrimidine derivatives in . This may influence membrane permeability and bioavailability.
- Synthetic Complexity: The target compound’s synthesis likely parallels methods for benzooxazinones (e.g., Cs₂CO₃-mediated coupling in DMF ), but the fused imidazo-quinazolinone system may require additional cyclization steps.
Q & A
Q. What are the common synthetic routes for this compound, and what intermediates are involved?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the quinazoline core via condensation of 2-aminobenzamide with arylaldehydes in solvents like DMF, catalyzed by sodium disulfite .
- Step 2: Introduction of the thiol group at position 5 of the quinazoline, often using thiourea or Lawesson’s reagent.
- Step 3: Acylation of the amine group (e.g., N-(4-methylbenzyl)) with a propanamide derivative via coupling reagents like EDC/HOBt . Key intermediates include 3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-thiol and activated acyl chlorides.
Q. Which characterization techniques are critical for structural validation?
Essential methods include:
- NMR Spectroscopy: To confirm proton environments (e.g., aromatic protons, methyl groups) and amide bond formation .
- Mass Spectrometry (HRMS): For molecular weight verification and fragmentation pattern analysis .
- X-ray Crystallography: Programs like SHELXL ( ) resolve 3D conformation, critical for understanding binding interactions .
Q. What biological targets are associated with this compound?
The compound’s imidazoquinazoline core suggests kinase inhibition (e.g., tyrosine kinases linked to cancer). In vitro assays often measure IC₅₀ values against kinases like EGFR or VEGFR2 .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized?
- Reaction Optimization: Adjusting temperature (e.g., 80–100°C for acylation), solvent polarity (DMF vs. THF), and stoichiometry of coupling reagents .
- Purification: Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
- Purity Monitoring: HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. What methodologies analyze its interaction with kinase targets?
- Kinase Inhibition Assays: Fluorescence-based ADP-Glo™ kinase assays with ATP concentrations adjusted to Km values .
- Surface Plasmon Resonance (SPR): Measures binding kinetics (ka/kd) using immobilized kinase domains .
- Molecular Docking: Software like AutoDock Vina predicts binding poses in kinase active sites (e.g., PDB ID: 1M17) .
Q. How can computational modeling guide analog design?
- QSAR Studies: Use topological descriptors (e.g., logP, polar surface area) to correlate structural features with activity .
- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
- ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity risks for novel analogs .
Key Considerations for Contradictory Data
- Variable Biological Activity: Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, cell line variability). Validate using orthogonal assays (e.g., Western blot for phospho-kinase levels) .
- Synthesis Yields: Differences in reported yields often stem from solvent purity or catalyst batch quality. Replicate protocols with rigorously dried solvents and freshly opened reagents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
